
Ácido fenilborónico
Descripción general
Descripción
El ácido fenilborónico, también conocido como ácido bencenoborónico, es un compuesto orgánico con la fórmula química C₆H₇BO₂. Es un polvo de color blanco a amarillo que se utiliza comúnmente en la síntesis orgánica. El ácido fenilborónico contiene un grupo fenilo (C₆H₅) unido a un grupo ácido borónico (B(OH)₂). Este compuesto es conocido por su leve acidez de Lewis y su estabilidad, lo que lo convierte en un reactivo importante en diversas reacciones químicas .
Aplicaciones Científicas De Investigación
Phenylboronic acid has numerous applications in scientific research:
Mecanismo De Acción
El ácido fenilborónico ejerce sus efectos a través de su capacidad de formar enlaces covalentes reversibles con dioles y polioles. Esta interacción está facilitada por el grupo ácido borónico, que puede formar ésteres boronatos cíclicos con dioles. Esta propiedad es particularmente útil en el reconocimiento de sacaridos y los sistemas de administración de fármacos .
Análisis Bioquímico
Biochemical Properties
Phenylboronic acid derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . The interaction of phenylboronic acids with diols and strong Lewis bases as fluoride or cyanide anions leads to their utility in various sensing applications .
Cellular Effects
The cellular effects of phenylboronic acid are diverse and depend on the specific context of its use. For instance, boronic acids have been used for electrophoresis of glycated molecules . They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Molecular Mechanism
The molecular mechanism of phenylboronic acid involves the formation of reversible complexes with polyols . This interaction is central to its role in various biochemical applications, including sensing and therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of phenylboronic acid in laboratory settings can vary depending on the specific application. It is known that boronic acids are stable and easy to handle, making them attractive for use in various research contexts .
Metabolic Pathways
Phenylboronic acid does not naturally occur in metabolic pathways. Its unique properties allow it to interact with various biomolecules, potentially influencing metabolic processes .
Métodos De Preparación
El ácido fenilborónico se puede sintetizar a través de varios métodos:
Boratos electrófilos: Otro método implica atrapar intermediarios de fenilmetal de haluros de fenilo o metalación orto-dirigida utilizando boratos electrófilos.
Transmetalación: Los fenilsilanos y los fenilestananos pueden transmetalarse con BBr₃, seguidos de hidrólisis para formar ácido fenilborónico.
Catálisis de metales de transición: Los haluros de arilo o triflato se pueden acoplar con reactivos diboronilo utilizando catalizadores de metales de transición.
Análisis De Reacciones Químicas
El ácido fenilborónico experimenta diversas reacciones químicas:
- Reacción: PhB(OH)₂ + R-X → Ph-R + B(OH)₃ (donde R es un haluro orgánico)
Deshidratación: La deshidratación del ácido fenilborónico produce boroxinas, los anhídridos triméricos del ácido fenilborónico.
Reacciones de acoplamiento cruzado: El ácido fenilborónico se utiliza ampliamente en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, donde sirve como fuente de un grupo fenilo
Formación de complejos: El ácido fenilborónico forma complejos reversibles con dioles y polioles, lo cual es útil para el reconocimiento de sacaridos.
Aplicaciones en investigación científica
El ácido fenilborónico tiene numerosas aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
El ácido fenilborónico es único en comparación con otros ácidos borónicos debido a su grupo fenilo, que proporciona reactividad y estabilidad específicas. Los compuestos similares incluyen:
Ácido metilborónico (CH₃B(OH)₂): Contiene un grupo metilo en lugar de un grupo fenilo.
Ácido vinilborónico (CH₂=CHB(OH)₂): Contiene un grupo vinilo.
Ácido 2-formilfenilborónico (C₇H₇BO₃): Contiene un grupo formilo unido al anillo fenilo.
La capacidad única del ácido fenilborónico de formar complejos estables con dioles y su aplicación en reacciones de acoplamiento cruzado lo convierten en un compuesto valioso en varios campos de investigación e industria.
Propiedades
IUPAC Name |
phenylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITXNWTGFUOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2 | |
| Record name | phenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phenylboronic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059179 | |
| Record name | Boronic acid, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Benzeneboronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12174 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000856 [mmHg] | |
| Record name | Benzeneboronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12174 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-80-6 | |
| Record name | Phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylboronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boronic acid, B-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boronic acid, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxy(phenyl)borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L12H7B02G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

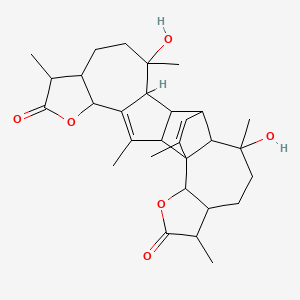
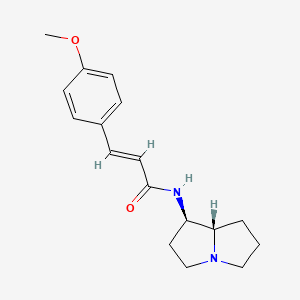
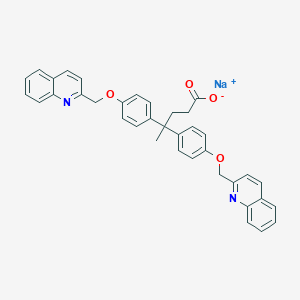
![N-[4-(dimethylaminodiazenyl)phenyl]acetamide](/img/structure/B1666484.png)
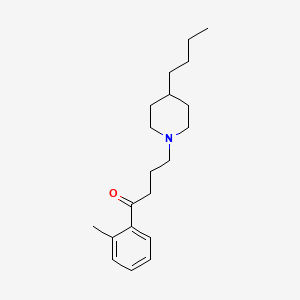

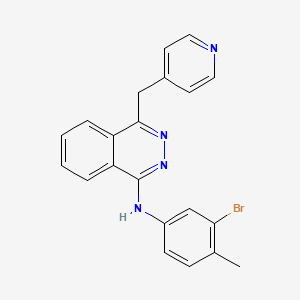
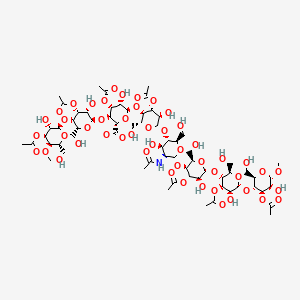
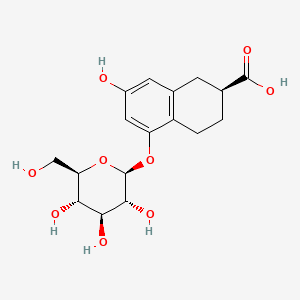

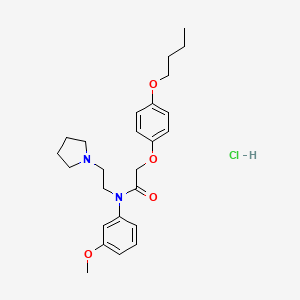
![[[Methyl(propylthio)thiophosphinoyl]thio]acetic acid ethyl ester](/img/structure/B1666493.png)


